molecular formula C8H11N B1293918 2-Isopropylpyridine CAS No. 644-98-4

2-Isopropylpyridine

Cat. No. B1293918
CAS RN: 644-98-4
M. Wt: 121.18 g/mol
InChI Key: PFYPDUUXDADWKC-UHFFFAOYSA-N
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Description

2-Isopropylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The isopropyl group attached to the pyridine ring at the second position makes it a substituted pyridine. This compound is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2-isopropylpyridine has been explored in several studies. For instance, a two-step synthesis involving the reaction of 2-polyfluoroalkylchromones with ketimines, including isopropylamine, leads to the formation of 2,6-disubstituted 4-polyfluoroalkylpyridines . Another study reports the metallation of 2-isopropylpyridine using potassium diisopropylamide (KDA), which allows for functionalization with a wide range of electrophiles . Additionally, the synthesis of 2-aminopyridines from pyridine N-oxides, which could be related to the functionalization of 2-isopropylpyridine, has been achieved with high yields and selectivity .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-isopropylpyridine has been characterized using X-ray crystallography. For example, the structure of perfluoro-4-isopropylpyridine macrocycles has been elucidated, revealing the potential for complexation with cations and anions . The X-ray data for 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine and its derivatives confirm the ground-state conformation and the presence of a Janus effect, which is relevant to understanding the steric effects in 2-isopropylpyridine .

Chemical Reactions Analysis

2-Isopropylpyridine and its derivatives participate in various chemical reactions. The compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine has been shown to act as a weak nucleophilic base, capable of substituting nonnucleophilic bases in organic syntheses . The reactivity of 2-iodylpyridines, which could be structurally related to 2-isopropylpyridine, has been demonstrated in the oxidation of sulfides and alcohols, with the possibility of recycling the reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-isopropylpyridine derivatives are influenced by their molecular structure. The steric protection provided by isopropyl groups in 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine against electrophilic attack is a notable feature that affects its reactivity . The solubility of 2-iodyl-3-propoxypyridine in organic solvents is moderate, which is important for its use as a recyclable reagent . The macrocyclic systems derived from perfluoro-4-isopropylpyridine have shown the ability to complex with ions, which is a significant property for potential applications in materials science and catalysis .

Scientific Research Applications

Metallation and Functionalization

2-Isopropylpyridine has been effectively metallated using potassium diisopropylamide (KDA), allowing for subsequent functionalization with various electrophiles. This process has yielded good to excellent results and explored the effects of different potassium or sodium bases (Pasquinet et al., 1998).

Macrocyclic Systems

Perfluoro-4-isopropylpyridine has been utilized as a building block in the synthesis of macrocyclic systems containing pyridine sub-units. These macrocycles, characterized by X-ray crystallography, have shown potential in complexing both cations and anions, depending on their structure (Chambers et al., 2003).

Ligand Synthesis and Coordination Chemistry

2,6-Di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine derivatives, related to 2-isopropylpyridine, have been synthesized and used as ligands. Their complex chemistry includes applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Photolytic and Photocatalytic Degradation

Studies have been conducted on the photolytic and photocatalytic degradation of pyridines and their derivatives, including 2-isopropylpyridine, in aquatic environments. This research is significant for understanding the removal of hazardous effects on ecosystems and human health (Stapleton et al., 2010).

Wine Taint Reduction

In the wine industry, 2-isopropyl-3-methoxypyrazine (IPMP), related to 2-isopropylpyridine, has been studied for its role in 'ladybug taint.' Various fining agents and treatments, like activated charcoal and oak chips, have been evaluated to reduce IPMP concentration and associated sensory attributes in wine affected by Harmonia axyridis (Pickering et al., 2006).

Polymerization Processes

2-Pyridinecarbaldehyde imines, related to 2-isopropylpyridine, have been utilized in atom transfer polymerization processes inconjunction with copper(I) bromides and alkyl bromides. This method, which involves simple ligand preparation, allows for versatility in electronic properties and produces homogeneous reactions in the polymerization of methyl methacrylate (Haddleton et al., 1997).

Synthesis and Biological Applications

2-Acetylpyridine derivatives, closely related to 2-isopropylpyridine, have been synthesized and investigated for their applications in medicinal drugs and agricultural products like herbicides and fungicides. These compounds have also been explored for their potential in metalloproteins/enzymes modeling and radio immunotherapy in medicinal chemistry (Ali, 2012).

properties

IUPAC Name

2-propan-2-ylpyridine
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InChI

InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PFYPDUUXDADWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862353
Record name 2-(Propan-2-yl)pyridine
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Isopropylpyridine

CAS RN

644-98-4, 75981-47-4
Record name 2-Isopropylpyridine
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Record name 2-Isopropylpyridine
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Record name 2-(Isopropyl)pyridine
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Record name 2-isopropylpyridine
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Synthesis routes and methods I

Procedure details

A solution of butyllithium (1.6M in hexanes, 50 mL) was added dropwise over 20 min to a solution of 2-ethylpyridine (9.34 mL) in tetrahydrofuran (50 mL) at −70° C. The mixture was stirred for 2 h then methyl iodide (5 mL) was added dropwise over 15 min. The resulting orange slurry was allowed to warm to RT and stirred overnight. The solvent was evaporated and the residue diluted with diethylether (100 mL). The organic layer was washed with water (2×100 mL) and brine (100 mL), then dried over sodium sulphate, filtered and evaporated to give the subtitled compound as a yellow oil. Yield 9.1 g.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
9.34 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Isopropylpyridine was prepared by the method of P. Rocca, et. al. (Tetrahedron Vol. 54, pp. 8771-8782 (1998). A solution of 2-ethylpyridine (1000 g, 9.332 moles) in anhydrous Tetrahydrofuran (6000 mL) was cooled to −35° C. by a dry ice/acetone bath. n-Butyllithium (3970 mL of 2.5 Molar, 9.925 moles) was added at a fast drop wise rate over a period of 1.5 hours, while maintaining the internal temperature at −20° C. to −25° C. Stirring was continued for an additional 1.5 hours at −20° C., then the reaction was cooled to −45° C. Iodomethane (642 mL, 1458 g, 10.272 moles) was added at a moderate drop wise rate over a period of 1.5 hours, while maintaining the reaction temperature between −40° C. and −45° C. After the addition was complete, the mixture was allowed to stir for an additional 2 hours at −40° C., then was quenched by the fast drop wise addition of water (4000 mL) added over a period of 30 minutes. The reaction mixture was cooled to 0° C. and treated with concentrated Hydrochloric acid (1150 mL) added over a period of 15 minutes. The mixture was allowed to stir for an additional hour while warming to 15° C., then was transferred to a separatory funnel with diethyl ether (2000 mL), and the layers separated. The aqueous phase was further washed with diethyl ether (3×1000 mL), then made basic (pH=9) by treatment with solid potassium carbonate. The aqueous mixture was extracted with diethyl ether (4×1000 mL). The combined extracts were washed with saturated brine (1000 mL) then dried (anhydrous magnesium sulfate). Filtration, followed by removal of the solvent under reduced pressure at room temperature, gave the crude product as a reddish-orange liquid (˜2000 mL). This crude product was distilled (twice) at atmospheric pressure through a three inch, glass vigreaux column, collecting the desired 2-isopropylpyridine (b.p. 158-163° C.) as a light yellow liquid (926 g, 82% yield). 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 8.53 (d, J=4.22 Hz, 1H) 7.59 (td, J=7.59, 1.69 Hz, 1H) 7.16 (d, J=8.01 Hz, 1H) 7.08 (ddd, J=7.38, 4.85, 0.84 Hz, 1H) 2.94-3.25 (m, J=6.91, 6.91, 6.91, 6.91, 6.91, 6.74 Hz, 1H) 1.31 (d, J=6.74 Hz, 6H).
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
6000 mL
Type
solvent
Reaction Step One
Quantity
3970 mL
Type
reactant
Reaction Step Two
Quantity
642 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 19.4 ml (0.17 mol) of 2-ethylpyridine in 100 ml of tetrahydrofuran was cooled to −20° C. and 125 ml of n-butyllithium (1.6M in hexane, 0.2 mol) were subsequently added while stirring. The mixture was allowed to come to room temperature, stirred for another one hour and subsequently cooled back down to −20° C. A solution of 18 ml (0.25 mol) of methyl iodide in 20 ml of tetrahydrofuran was then added at such a rate that the temperature remained at −20° C. The mixture was allowed to warm to room temperature, stirred for a further 14 hours and hydrolyzed with 60 ml of water. The organic phase was separated off and the aqueous phase was extracted three times with 50 ml each time of diethyl ether. The organic phases were combined, dried over magnesium sulfate, the magnesium sulfate was filtered off and the solvent was distilled off. The residue obtained in this way was distilled at 81-84° C./60 torr. This gave 10.88 g (53%) of 2-isopropylpyridine.
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
254
Citations
E Pasquinet, P Rocca, F Marsais, A Godard… - Tetrahedron, 1998 - Elsevier
… So, in this paper, we would like to describe a general route to functionalize 2-isopropylpyridine by using such bases. We essentially used four superbasic mixtures: diisopropylamine(…
Number of citations: 49 www.sciencedirect.com
N Vedernikov, R Miftakhov, SV Borisoglebski… - Chemistry of …, 2002 - Springer
… 1 unit [19], and thus we obtain an estimate of the pKa of 2-isopropylpyridine, pKa(i-PrPy) ~ 36. In … of 2-pyridyl-2-propyllithium with 2-isopropylpyridine is possible. Vice versa, nucleophilic …
Number of citations: 16 link.springer.com
DD Zhai, XY Zhang, YF Liu, L Zheng… - Angewandte Chemie …, 2018 - Wiley Online Library
… To gain further insight into the reaction process, we studied the kinetic isotope effect (KIE) with 2-isopropylpyridine (1 q), deuterated 2-isopropylpyridine (1 q-d 1 ), and 2-ethylpyridine (1 …
Number of citations: 66 onlinelibrary.wiley.com
M Aida, T Iwai, Y Okamoto, H Miyahara… - Journal of Analytical …, 2018 - pubs.rsc.org
… We successfully detected mass ions from the 1 μg mL −1 2-isopropylpyridine and 10 μg mL … By optimizing helium and hydrogen addition amounts when 2-isopropylpyridine was used, …
Number of citations: 3 pubs.rsc.org
T Kitao, CH Jarboe - The Journal of Organic Chemistry, 1967 - ACS Publications
… 194.1-194.5), were prepared from 2-isopropylpyridine and 2,6diethylpyridine byusing potassium amide instead of sodium amide. Each compound was checked for purity by standard …
Number of citations: 36 pubs.acs.org
RE Banks, K Mullen, WJ Nicholson… - Journal of the …, 1972 - pubs.rsc.org
… The preparation of perfluoro-(2-isopropylpyridine) by the route shown in Scheme 2 suggests a new approach to the problem of the development of a versatile method of synthesis of 2-…
Number of citations: 4 pubs.rsc.org
HC Brown, B Kanner - Journal of the American Chemical Society, 1966 - ACS Publications
… An arithmetical increase in p values is observed in the two series: pyridine, 2-picoline, and 2,6-lutidine, and pyridine, 2-isopropylpyridine, and2,6diisopropylpyridine, indicating the …
Number of citations: 258 pubs.acs.org
M Aida, T Iwai, Y Okamoto, S Kohno… - Mass …, 2017 - jstage.jst.go.jp
… A successful analysis of phenyl salicylate and 2-isopropylpyridine was achieved using the developed system. Furthermore, we showed that it was possible to detect the mass signals …
Number of citations: 3 www.jstage.jst.go.jp
MS Ahmad, K Meguellati - ChemistrySelect, 2022 - Wiley Online Library
C−H bond functionalization is an emerging field with various pharmaceuticals, agrochemicals and dye chemistry applications. We have explored the use of C−H bond functionalization …
HC Brown, WA Murphey - Journal of the American Chemical …, 1951 - ACS Publications
… In the conversion of 2-isopropyl- to 2-Z-butylpyridine the evidence is that only a few per cent, of the 2-isopropylpyridine is converted to the carbanion at equilibrium and the rate of …
Number of citations: 103 pubs.acs.org

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